molecular formula C27H39NO2 B1244964 Chaetochalasin A

Chaetochalasin A

Cat. No.: B1244964
M. Wt: 409.6 g/mol
InChI Key: MYAIFNPIHQINJU-WSBLIIRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetochalasin A is a complex natural product that serves as a valuable compound for research in organic chemistry and synthetic biology. Its biosynthesis is proposed to potentially involve intriguing domino Diels–Alder reactions, making it a molecule of significant interest for studies on synthetic pathways and the exploration of novel enzymatic cyclization processes . Research into the total synthesis of this compound has been documented, highlighting the challenges and intricacies of constructing its sophisticated molecular architecture . As a member of the cytochalasin family, it is important for researchers to note that related compounds are known for their ability to influence cellular processes, particularly through interactions with the actin cytoskeleton . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H39NO2

Molecular Weight

409.6 g/mol

IUPAC Name

(1S,2S,5R,6R,7S,10S,12S,15S,16R,18S,20S)-4,5,16,18,20-pentamethyl-7-propan-2-yl-8-azapentacyclo[10.8.0.02,10.06,10.015,20]icosa-3,13-diene-9,11-dione

InChI

InChI=1S/C27H39NO2/c1-13(2)23-21-17(6)15(4)11-20-22-18(24(29)27(20,21)25(30)28-23)8-9-19-16(5)10-14(3)12-26(19,22)7/h8-9,11,13-14,16-23H,10,12H2,1-7H3,(H,28,30)/t14-,16+,17-,18-,19+,20-,21-,22+,23-,26-,27-/m0/s1

InChI Key

MYAIFNPIHQINJU-WSBLIIRGSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]2C=C[C@H]3[C@@H]([C@]2(C1)C)[C@@H]4C=C([C@@H]([C@@H]5[C@@]4(C3=O)C(=O)N[C@H]5C(C)C)C)C)C

Canonical SMILES

CC1CC(C2C=CC3C(C2(C1)C)C4C=C(C(C5C4(C3=O)C(=O)NC5C(C)C)C)C)C

Synonyms

chaetochalasin A

Origin of Product

United States

Structural Characterization and Elucidation Methodologies of Chaetochalasin a

Advanced Spectroscopic Techniques for Structural Determination (e.g., NMR, Mass Spectrometry)

The initial characterization of Chaetochalasin A involved a comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netdntb.gov.ua These techniques provided the foundational data needed to piece together the planar structure and connectivity of the atoms within the molecule.

High-resolution mass spectrometry (HRMS) was employed to establish the elemental composition and molecular weight of this compound. This technique, which measures the mass-to-charge ratio of ions with high precision, is a critical first step in identifying a new compound. researchgate.net

Subsequently, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (such as COSY, HSQC, and HMBC), were utilized to assemble the carbon skeleton and assign the proton and carbon signals. dntb.gov.uamdpi.com These experiments reveal through-bond correlations between protons (COSY) and between protons and carbons (HSQC for one-bond and HMBC for multiple-bond correlations), allowing for the unambiguous construction of the molecular framework. While the specific chemical shifts from the original analysis are proprietary to the primary research, the methodology is standard for natural product elucidation. figshare.com

Table 1: Spectroscopic Methods for this compound Structure Elucidation

Technique Purpose in Structural Elucidation Reference
Mass Spectrometry (MS) Determines the molecular weight and elemental formula of the compound. researchgate.net
¹H NMR Spectroscopy Identifies the types and number of hydrogen atoms and their neighboring environments. dntb.gov.uamdpi.com
¹³C NMR Spectroscopy Determines the number and types of carbon atoms in the molecule. dntb.gov.uamdpi.com

| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes the connectivity between atoms, allowing for the assembly of the complete molecular structure. | dntb.gov.ua |

X-ray Diffraction Analysis for Absolute Configuration and Novel Ring System Identification

While spectroscopic methods are powerful for determining the planar structure, they often cannot definitively establish the three-dimensional arrangement of atoms, known as the absolute configuration, for chiral molecules. purechemistry.org For this compound, single-crystal X-ray diffraction was the pivotal technique used to unambiguously determine its absolute stereochemistry and confirm the presence of its novel ring system. rsc.orgresearchgate.net

X-ray crystallography involves directing X-rays onto a well-ordered crystal of the compound. wikipedia.orgcaltech.edu The resulting diffraction pattern is used to calculate a three-dimensional map of electron density within the crystal, which in turn reveals the precise position of each atom. wikipedia.orgstackexchange.com This analysis provided irrefutable proof of the molecular structure of this compound, confirming the connections proposed by NMR data and, crucially, establishing the relative and absolute configuration of its multiple stereocenters. researchgate.netpurechemistry.org This technique was essential in identifying the compound's unique skeletal framework, which distinguishes it from other known cytochalasans. mold-survivor.comrsc.org

Comparison of this compound Structure with Other Cytochalasan Congeners

Cytochalasans are a large class of fungal metabolites characterized by a highly substituted perhydro-isoindolone core fused to a macrocyclic ring. psu.eduwikipedia.org This family includes well-known compounds like Cytochalasin B and the Chaetoglobosins. psu.eduresearchgate.net this compound shares the fundamental isoindolone moiety but is distinguished by a novel carbon skeleton in its macrocyclic portion. rsc.org

The general structure of cytochalasans consists of:

A bicyclic isoindolone lactam.

A macrocyclic ring, which can be a carbocycle, lactone, or cyclic carbonate of varying size (typically 11- to 14-membered). psu.edusigmaaldrich.com

A substituent at the C-10 position, derived from an amino acid (e.g., phenylalanine for cytochalasins, tryptophan for chaetoglobosins). psu.edu

This compound's novelty lies in the unprecedented arrangement of its macrocyclic ring system. mold-survivor.com While congeners like Cytochalasin B feature an 11-membered carbocyclic ring fused to the isoindolone core, this compound possesses a different and previously undescribed ring system. mold-survivor.comrsc.orgnih.govwikipedia.org This structural divergence is a key feature that sets it apart within the broader cytochalasan family. The discovery of this compound and other unique congeners like armochaeglobins highlights the significant structural diversity within this class of natural products. medchemexpress.com

Table 2: Structural Comparison of this compound and Representative Cytochalasans

Compound Amino Acid Precursor Macrocycle Type Key Structural Features Reference
This compound Phenylalanine Novel carbocyclic system Possesses a previously undescribed ring system. mold-survivor.comrsc.org
Cytochalasin B Phenylalanine 11-membered carbocycle A well-characterized cytochalasan with an 11-membered ring. researchgate.netnih.gov

| Chaetoglobosin A | Tryptophan | 13-membered carbocycle | Features an indolyl group at C-10. | psu.eduresearchgate.net |

This unique structure underscores the biosynthetic plasticity of the fungi that produce these metabolites and expands the known chemical space of the cytochalasan family. researchgate.netnih.gov

Biosynthetic Pathways of Chaetochalasin a

Fungal Producer Organisms and Isolation Methods

Chaetochalasin A is a secondary metabolite produced by specific species of filamentous fungi. The compound was notably isolated from Chaetomium brasiliense. rsc.org Another documented producer of this compound is the fungus Chaetomium cochliodes. acs.org

The isolation of these producing fungi from environmental sources, such as soil, follows established microbiological protocols. neptjournal.com A general method involves:

Sample Collection and Preparation : Soil or decaying organic matter samples are collected. A small amount of the sample is suspended in sterile water, and a series of dilutions are prepared. neptjournal.comresearchgate.net

Plating and Incubation : Aliquots of the dilutions are spread onto a nutrient agar (B569324) medium, such as Potato Dextrose Agar (PDA). neptjournal.comresearchgate.net The plates are then incubated for several days to allow for the growth of fungal colonies. nih.govnih.gov

Screening : Fungal colonies may be screened for the production of bioactive compounds through various assays. nih.gov

Once a producing fungal strain is identified and cultivated, typically in a liquid broth medium, the isolation of this compound is performed. acs.org This process involves the extraction of the fungal mycelium and the culture broth, followed by purification steps using chromatographic techniques to isolate the pure compound.

Proposed Polyketide-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Hybrid Biosynthesis

The biosynthesis of this compound is attributed to a hybrid enzyme system known as a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS). nih.govnih.gov These are large, multifunctional enzymes that combine the biosynthetic principles of both polyketide and non-ribosomal peptide synthesis to create complex hybrid molecules. nih.gov

The cytochalasan molecular family, to which this compound belongs, is characterized by a tricyclic core composed of a macrocyclic ring fused to an isoindolone moiety. nih.gov This structure originates from a highly-reduced polyketide chain that is linked to an amino acid. nih.gov The general biosynthetic scheme is as follows:

Polyketide Chain Synthesis : The PKS module of the enzyme iteratively condenses small carboxylic acid units, typically malonyl-CoA, to construct a long polyketide carbon backbone. nih.gov

Amino Acid Incorporation : The NRPS module of the enzyme activates and incorporates a specific amino acid. For many cytochalasans, this amino acid is phenylalanine. nih.gov

Hybrid Molecule Formation : The polyketide chain is covalently linked to the amino acid, forming a linear precursor that is then released from the enzyme for further modification.

Enzymatic Steps and Key Transformations

Following its assembly by the PKS-NRPS enzyme, the linear precursor of this compound undergoes a series of remarkable enzymatic transformations to achieve its final, complex, pentacyclic structure. nih.gov

A key feature of this compound's biosynthesis is the proposed involvement of two sequential intramolecular Domino Diels-Alder reactions . rsc.orgrsc.orgrsc.org This type of reaction is a powerful transformation in which a conjugated triene system within the molecule reacts with two different dienophiles in a cascade, rapidly building molecular complexity and forming multiple rings in a single, concerted process. beilstein-journals.org

In addition to the cornerstone Diels-Alder reactions, other enzymatic modifications are necessary. While the exact tailoring steps for this compound are a subject of ongoing research, the biosynthesis of related cytochalasans involves key transformations such as oxidative rearrangements . For instance, the biosynthesis of cytochalasin E and K involves Baeyer-Villiger oxidations, a type of oxidative rearrangement, which are catalyzed by specific monooxygenases encoded within the biosynthetic gene cluster. nih.gov Similar oxidative steps are presumed to be involved in the maturation of the this compound molecule.

Genetic Basis and Regulation of this compound Biosynthesis

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a contiguous block on the chromosome, known as a biosynthetic gene cluster (BGC). aalto.fi The biosynthesis of this compound is expected to follow this principle.

Studies on the BGC for the related compounds cytochalasin E and K in Aspergillus clavatus provide a model for understanding the genetic basis of this compound production. nih.gov Such a gene cluster (ccs) was found to contain all the necessary genes for biosynthesis, including: nih.gov

A central PKS-NRPS gene (ccsA) that encodes the core hybrid synthase enzyme. nih.gov

Genes for tailoring enzymes, such as P450 monooxygenases, that perform the critical oxidative transformations. nih.gov

A pathway-specific transcription factor (ccsR), which is a regulatory gene that controls the expression of the other genes within the cluster. nih.gov

The regulation of the gene cluster is crucial for controlling the production of the compound. Overexpression of the pathway-specific regulator gene has been shown to significantly increase the yield of cytochalasans, demonstrating its key role in activating the biosynthetic pathway. nih.gov It is inferred that a similar BGC, containing a core PKS-NRPS, tailoring enzymes, and regulatory elements, governs the production of this compound in its producer organisms. researchgate.net

Chemical Synthesis and Structural Modification of Chaetochalasin a and Its Analogues

Total Synthetic Strategies and Methodological Challenges

The total synthesis of Chaetochalasin A presents a formidable challenge due to its dense stereochemistry and complex ring system. Research into its total synthesis has often been guided by biosynthetic hypotheses, particularly the idea that the core structure is formed through a series of intramolecular Diels-Alder reactions. rsc.orgrsc.org

One prominent synthetic strategy revolves around a biomimetic approach, suggesting that this compound's biosynthesis involves two domino Diels-Alder reactions from a 3-acylpyrrolinone precursor. rsc.org Synthetic efforts have therefore focused on constructing advanced linear precursors that can undergo macrocyclization and subsequent transannular cyclizations. A key intermediate identified in these approaches is methyl (6R,8S,2Z,4E,10E,12E,14E)-6,8,10,14-tetramethylhexadeca-2,4,10,12,14-pentaenoate. rsc.orgrsc.org The synthesis of this complex chain itself requires multiple, carefully planned steps.

However, these synthetic routes are fraught with methodological challenges. rsc.orgresearchgate.net

Geometric Isomerization: A major hurdle is the facile geometrical isomerization of the double bonds within the flexible polyene chain. rsc.org Specifically, the (14E)-trisubstituted and the (2Z)-double bonds have been observed to isomerize readily during synthesis. rsc.orgresearchgate.net

Diels-Alder Reaction Control: Attempts to execute the crucial macrocycle-forming intramolecular Diels-Alder reaction have been complicated by (E,Z)-isomerization of the conjugated triene system. rsc.orgrsc.org This lack of control leads to the formation of multiple, undesired Diels-Alder adducts, complicating the reaction mixture and significantly lowering the yield of the desired product. rsc.orgresearchgate.net

Acid Sensitivity: Further complications arise from the acid sensitivity of the conjugated triene, which necessitates the development of alternative, milder methods for generating key reactive intermediates like the acylpyrrolinone needed for the cyclization. rsc.org

These challenges underscore the difficulty in controlling the three-dimensional arrangement of the macrocyclic precursor, which is essential for the desired stereochemical outcome of the proposed cascade reactions.

Synthetic Strategy Component Methodological Challenge References
Biomimetic Intramolecular Diels-Alder Reaction(E,Z)-isomerization of the conjugated triene during cyclization rsc.org, rsc.org
Synthesis of Polyene PrecursorFacile geometrical isomerization of (14E) and (2Z) double bonds rsc.org, researchgate.net
Generation of Acylpyrrolinone IntermediateAcid sensitivity of the conjugated triene moiety rsc.org
Overall SynthesisFormation of mixtures of Diels-Alder adducts rsc.org, researchgate.net

Stereoselective Synthetic Approaches

Achieving the correct stereochemistry at multiple chiral centers is a critical aspect of the total synthesis of this compound. Synthetic strategies have incorporated various stereoselective methods to install these centers with high fidelity.

In the synthesis of the key pentaenoate intermediate, a notable stereoselective approach involved the diastereoselective alkylation of derivatives of (+)-pseudoephedrine. rsc.org This well-established chiral auxiliary method was employed to introduce the stereogenic centers at the C6 and C8 positions of the linear chain. rsc.orgrsc.org The synthesis of the conjugated triene portion of this intermediate was accomplished using a modified Julia reaction, while a phosphonate (B1237965) condensation was used to install the (2Z)-alkene, demonstrating the use of stereocontrolled olefination reactions. rsc.orgrsc.org

While broader organocatalytic methods, such as those using Cinchona alkaloids or thiourea-based catalysts for stereoselective additions, represent the forefront of asymmetric synthesis, their specific application in a completed total synthesis of this compound has not been extensively reported. unimi.it The reported approaches have relied on substrate-controlled and auxiliary-based methods to build the chiral architecture of the complex molecule. rsc.org

Stereocenter/Feature Synthetic Method Key Reagents/Auxiliaries References
C6 and C8 StereocentersDiastereoselective alkylation(+)-Pseudoephedrine derivative rsc.org, rsc.org
Conjugated TrieneModified Julia ReactionNot specified rsc.org, rsc.org
(2Z)-AlkenePhosphonate CondensationPhosphonate reagent rsc.org, rsc.org

Semi-synthetic Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a natural product isolated from a biological source, is a powerful strategy to produce novel analogues that are difficult to access through total synthesis. ebi.ac.uktapi.com While specific reports on the semi-synthetic derivatization of this compound are limited, extensive work on related cytochalasans, such as cytochalasin C, D, and pyrichalasin H, provides a clear blueprint for potential modifications. nih.govnih.gov

These derivatizations typically target reactive functional groups on the cytochalasan scaffold. Common strategies include:

Esterification and Alkylation: The hydroxyl groups present on the macrocycle are common sites for modification, allowing for the introduction of various acyl and alkyl groups.

Halogenation: The introduction of halogen atoms can modulate the compound's biological activity and provide handles for further chemical reactions. For instance, treatment of cytochalasin D with phenyltrimethylammonium (B184261) perbromide yields a dibrominated derivative. nih.gov

Functional Group Interconversion: Native or installed functional groups can be converted into others. For example, bromo-derivatives can be converted to azido (B1232118), iodo, and cyano analogues, significantly diversifying the available structures. nih.gov

These semi-synthetic approaches are generally more efficient than total synthesis for producing a library of related compounds, facilitating detailed structure-activity relationship studies. ebi.ac.uknih.gov

Generation of this compound Analogues for Mechanistic Studies

The generation of analogues is crucial for probing the molecular mechanisms underlying a compound's biological activity and for developing new research tools. nih.gov For the cytochalasan family, including this compound, this is primarily aimed at understanding their interaction with actin filaments. d-nb.info

Two key methods for generating such analogues are mutasynthesis and semi-synthesis. nih.govd-nb.info

Mutasynthesis: This technique involves genetically modifying the producing organism (e.g., the fungus Magnaporthe grisea for pyrichalasin H) to block the biosynthesis of a natural precursor. d-nb.info Feeding chemically synthesized, modified precursors (e.g., 4'-substituted L-tyrosine analogues) to this mutant strain leads to the production of novel, functionalized cytochalasans. nih.gov This has been used to create halogenated, O-alkyl, and azido analogues. nih.govd-nb.info

Click Chemistry and Cross-Coupling: Analogues generated by mutasynthesis or semi-synthesis that contain bio-orthogonal functional groups, such as azides or terminal alkynes, can be further modified. nih.gov These serve as platforms for Huisgen cycloaddition ("click chemistry") or palladium-catalyzed cross-coupling reactions. d-nb.info This allows for the attachment of larger moieties, including biotin (B1667282) for affinity purification of target proteins or fluorescent dyes for visualizing the compound's intracellular localization. nih.gov

Dye-linked cytochalasan analogues have been successfully used as tools to visualize intracellular actin structures, confirming that actin remains the primary target. nih.govd-nb.info The generation of such molecular probes is indispensable for detailed mechanistic investigations in cell biology.

Analogue Type Purpose Synthetic Method Example Modification References
Halogenated/Azido AnaloguesStructure-Activity Relationship (SAR) StudiesMutasynthesis, Semi-synthesis4'-azido, 12-bromo nih.gov, nih.gov
Biotin-linked AnaloguesTarget Identification/Affinity PurificationSemi-synthesis with Click ChemistryAttachment of biotin via a linker nih.gov, d-nb.info
Dye-linked AnaloguesVisualization of Intracellular TargetsSemi-synthesis with Click ChemistryAttachment of a fluorescent dye nih.gov, d-nb.info

Molecular and Cellular Mechanisms of Action of Chaetochalasin a

Direct Interaction with Actin Cytoskeleton

The primary mechanism of action for chaetochalasin A involves its direct binding to actin filaments, which perturbs the normal equilibrium of actin polymerization and depolymerization. wikipedia.orgfermentek.com This interaction is highly specific and leads to significant consequences for the structural integrity and function of the cytoskeleton.

Chaetochalasins, including presumably this compound, are known to bind with high affinity to the barbed (or plus) end of actin filaments (F-actin). wikipedia.orgmdpi.com This end of the filament is the preferred site for the addition of new actin monomers, making it the fast-growing end. wikipedia.orgembopress.org By binding to this critical location, this compound effectively "caps" the filament, physically obstructing the attachment of new globular actin (G-actin) monomers. wikipedia.orgmdpi.com This capping action is a key aspect of its inhibitory effect on actin polymerization. Research on other cytochalasins has shown that this binding is specific to F-actin, with no significant affinity for monomeric G-actin. nih.govdoi.org The number of high-affinity binding sites is estimated to be approximately one per actin filament. nih.govdoi.org

By capping the barbed end, this compound directly inhibits the elongation of existing actin filaments. wikipedia.orgnih.gov The polymerization of actin is a dynamic process that relies on the continuous addition of ATP-bound actin monomers to the barbed end. mdpi.com this compound's presence at this end prevents this addition, thereby halting filament growth. wikipedia.orgnih.gov The inhibitory potency of different cytochalasins correlates with their binding affinity for these high-affinity sites on F-actin. nih.govdoi.org Studies on various cytochalasins have demonstrated that even submicromolar concentrations are effective at inhibiting the rate of actin assembly. nih.gov

The actin cytoskeleton is in a constant state of flux, with a dynamic equilibrium between monomeric G-actin and filamentous F-actin. mdpi.comproteopedia.org This equilibrium is essential for the rapid remodeling of the cytoskeleton in response to cellular needs. nih.gov this compound disrupts this delicate balance. By preventing polymerization at the barbed end, it effectively shifts the equilibrium towards the depolymerized, G-actin state. nih.gov While polymerization is blocked, depolymerization can still occur at the pointed (or minus) end of the filament, leading to a net decrease in the amount of F-actin over time. This disruption of the normal treadmilling process, where monomers are added at the barbed end and removed from the pointed end, fundamentally alters actin dynamics within the cell. wikipedia.org

Modulation of G-actin/F-actin Equilibrium and Actin Dynamics

Impact on Actin-Mediated Cellular Processes

The disruption of the actin cytoskeleton's fundamental dynamics by this compound has profound consequences for a variety of cellular processes that are dependent on a functional actin network. wikipedia.orgfermentek.com

One of the most visually dramatic effects of this compound and other cytochalasins is the induction of significant changes in cell morphology. wikipedia.orgmdpi.com Cells treated with these compounds often lose their defined shape, retract, and may exhibit a rounded or arborized (branched) appearance. semanticscholar.orgnih.gov These morphological changes are a direct result of the collapse and reorganization of the actin cytoskeleton. nih.govnorthwestern.edu Stress fibers, which are contractile bundles of actin filaments that provide structural support and are involved in cell adhesion, are often disrupted and may disappear altogether at higher concentrations of cytochalasins. wikipedia.orgsemanticscholar.org Instead of organized networks, the actin can form aggregates or aster-like structures within the cytoplasm. semanticscholar.org The extent of these morphological changes is often dose-dependent. nih.gov For example, low concentrations of cytochalasin B can inhibit dynamic structures like membrane ruffles without causing a gross change in cell shape, whereas higher concentrations lead to cell contraction and arborization. semanticscholar.org

Table 1: Effects of Cytochalasins on Cellular Morphology and Actin Organization

Cell Type Cytochalasin Concentration Observed Effects Reference(s)
C3H Fibroblasts Cytochalasin B 1 µM No remarkable change in gross morphology. semanticscholar.org
C3H Fibroblasts Cytochalasin B 10-20 µM Cells contracted and arborized; actin cables still present in 50-80% of cells; formation of hairy or asterisk-like structures. semanticscholar.org
Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs) Cytochalasin B 1 µM Cells showed an enlarged shape and were largely spread. nih.gov
Human Wharton's Jelly Mesenchymal Stem Cells (hWJ-MSCs) Cytochalasin B 3 µM Increased cell stiffness, particularly at the periphery, due to actin tension. nih.gov
Various Cancer and Healthy Cell Lines Cytochalasin D Not specified Disruption of actin polymerization, leading to a decrease in elastic stiffness in non-cancer cells. nih.gov

Inhibition of Cell Motility and Migration (e.g., Membrane Ruffling, Pseudopodia Formation)

This compound, a member of the cytochalasan family of mycotoxins, exerts a profound inhibitory effect on cell motility and migration. mdpi.comwikipedia.org This is primarily achieved through its interaction with the actin cytoskeleton, a dynamic network of protein filaments essential for various cellular processes, including movement. mdpi.comwikipedia.org The fundamental mechanism of action involves the inhibition of actin polymerization. mdpi.commedchemexpress.com this compound binds to the fast-growing "barbed" ends of actin filaments, effectively capping them and preventing the addition of new actin monomers. wikipedia.org This disruption of actin dynamics directly impairs the formation of structures crucial for cell locomotion, such as lamellipodia and filopodia, which are responsible for membrane ruffling and the extension of pseudopodia. wikipedia.org

The inhibition of actin filament elongation disrupts the cell's ability to generate the protrusive forces necessary for movement. wikipedia.org Consequently, processes like membrane ruffling, which are driven by the rapid assembly and disassembly of actin filaments at the cell's leading edge, are significantly hindered. wikipedia.org Research on cytochalasans has demonstrated their ability to prevent membrane ruffling at low concentrations. wikipedia.org By disrupting the actin cytoskeleton, this compound effectively immobilizes cells, preventing them from migrating and invading surrounding tissues. fermentek.com

Disruption of Cytokinesis and Induction of Multinucleation

A hallmark of this compound's activity is its ability to disrupt cytokinesis, the final stage of cell division where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. This process is heavily reliant on the formation and contraction of a contractile ring, which is primarily composed of actin and myosin filaments. nih.gov

This compound's inhibitory effect on actin polymerization directly interferes with the assembly and function of this contractile ring. nih.govresearchgate.net By preventing the proper formation and constriction of the ring, the physical separation of the daughter cells is blocked, even as nuclear division (mitosis) may proceed. nih.govnih.gov This uncoupling of nuclear and cytoplasmic division results in the formation of large, multinucleated cells. nih.govnih.gov The presence of these multinucleated cells is a characteristic cytological marker of exposure to cytokinesis inhibitors like this compound. nih.govnih.gov Studies on various cytochalasans, including cytochalasin B and D, have consistently shown their capacity to induce binucleated and multinucleated phenotypes in cultured cells. nih.govbiorxiv.org

Effects on Cell Adhesion and Spreading

The integrity of the actin cytoskeleton is also critical for maintaining cell shape, adhesion to substrates, and the process of cell spreading. This compound, by disrupting actin filaments, significantly impacts these cellular characteristics. Treatment with cytochalasins typically leads to a loss of normal cell morphology, causing cells to become rounded. wikipedia.org

This change in shape is linked to the compound's effect on the intricate network of microfilaments that provide structural support to the cell. wikipedia.org Furthermore, the ability of cells to adhere to surfaces and spread out is compromised. Cell spreading is an active process that requires the formation of adhesive structures and the generation of tension, both of which are dependent on a functional actin cytoskeleton. Assays designed to measure cell spreading are valuable tools for quantifying the effects of compounds like this compound on cell adhesion dynamics. creative-bioarray.comnih.gov The disruption of the actin cytoskeleton by cytochalasins can also impact the expression and localization of cell adhesion molecules, further contributing to reduced cell adhesion. fermentek.com

Influence on Intracellular Trafficking and Vesicular Transport

The actin cytoskeleton serves as a scaffold for the transport of various cellular components, including organelles and vesicles. nih.govnih.gov Vesicular transport, a fundamental process for moving molecules between different compartments within the cell and for secretion (exocytosis) and uptake (endocytosis) of substances, relies on the structural integrity of the cytoskeleton. mdpi.comtechnologynetworks.comatlanticoer-relatlantique.ca Motor proteins, which move vesicles along cytoskeletal tracks, require a stable network of filaments to function effectively. nih.gov

By disrupting the actin filament network, this compound has the potential to interfere with these transport processes. nih.govfrontiersin.org The budding, transport, and fusion of vesicles can be affected when the underlying cytoskeletal "highways" are compromised. mdpi.comoncotarget.com While direct studies on this compound's specific impact on intracellular trafficking are not as extensive as those on its effects on motility and cytokinesis, the known mechanism of actin disruption strongly suggests an indirect but significant influence on these essential transport pathways. nih.govmdpi.com For instance, the process of exocytosis, which involves the fusion of vesicles with the plasma membrane to release their contents, can be affected by changes in the cortical actin network. frontiersin.orgnih.gov Similarly, endocytosis, the process of internalizing substances, also involves rearrangements of the actin cytoskeleton. nih.govnih.gov

Investigation of Secondary or Indirect Cellular Targets and Signaling Pathways

Induction of Apoptosis and Programmed Cell Death Pathways

Beyond its direct effects on the cytoskeleton, this compound can trigger apoptosis, or programmed cell death. wikipedia.org The disruption of the actin cytoskeleton itself can act as a stress signal that initiates apoptotic pathways. nih.gov Research on other cytochalasins has shown that this induction of apoptosis is a common feature of this class of compounds. mdpi.comnih.gov

The apoptotic response to cytochalasan treatment can involve both intrinsic and extrinsic pathways. Evidence suggests that the disruption of actin filaments can lead to the activation of initiator caspases, such as caspase-8, which is a key component of the extrinsic pathway. nih.gov The activation of effector caspases, like caspase-3, is a central event in the execution phase of apoptosis, leading to the cleavage of various cellular proteins and the characteristic morphological changes of a dying cell. nih.govnih.govbdbiosciences.com

The Bcl-2 family of proteins, which are critical regulators of the intrinsic (mitochondrial) apoptotic pathway, can also be affected. nih.govmdpi.com This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov The balance between these opposing factions determines the cell's fate. Studies have shown that some apoptosis-inducing agents can lead to the downregulation of anti-apoptotic proteins like Bcl-2, tipping the balance towards cell death. d-nb.infonih.gov

Cell Cycle Arrest Mechanisms

In addition to disrupting cytokinesis, this compound can induce cell cycle arrest at other checkpoints, notably the G2/M transition. medsci.orgrndsystems.com This arrest prevents cells from entering mitosis and is often linked to the activation of cellular stress response pathways. medsci.orgoncotarget.com

A key player in this process is the tumor suppressor protein p53, often referred to as the "guardian of the genome." nih.govnih.gov In response to cellular stress, such as that induced by cytoskeletal disruption, p53 can be activated. d-nb.info Activated p53 can then transcriptionally upregulate the expression of other proteins involved in cell cycle control, such as p21. medsci.orgoncotarget.com The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can block the activity of CDK-cyclin complexes necessary for progression through the G2/M checkpoint. medsci.orgoncotarget.com Studies on other compounds have shown that the induction of a G2/M arrest is often mediated by the p53-p21 pathway. oncotarget.comoncotarget.comarchivesofmedicalscience.com Therefore, it is plausible that this compound-induced G2/M arrest involves the activation of p53 and the subsequent induction of p21, which then halts the cell cycle. medsci.org

Modulation of Specific Signal Transduction Cascades (e.g., PI3K/Akt/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism. scribd.comthieme-connect.comthieme-connect.com Dysregulation of this pathway is a common feature in various diseases, particularly cancer, making it a significant target for therapeutic intervention. scribd.comthieme-connect.com The pathway is activated by numerous stimuli, leading to the phosphorylation and activation of Akt, which in turn modulates a host of downstream effectors, including mTOR. thieme-connect.com

While this compound is primarily recognized for its effects on the actin cytoskeleton, its influence on specific signal transduction cascades like the PI3K/Akt/mTOR pathway is an emerging area of interest. Direct evidence detailing the specific modulatory effects of this compound on the PI3K/Akt/mTOR pathway is not extensively documented in current scientific literature. However, recent studies on related compounds from the same fungal genus, Chaetomium, suggest potential interactions.

For instance, research on certain chaetoglobosins, which share structural similarities with chaetochalasins, has indicated an inhibitory effect on this pathway. A 2023 study demonstrated that a specific chaetoglobosin derivative exerted its antitumor activity in A549 lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. researchgate.net This finding suggests that metabolites from Chaetomium species may have the capacity to modulate this critical signaling cascade. Given the shared origin and structural motifs, it is plausible that this compound could exhibit similar properties, although direct experimental validation is required to substantiate this hypothesis.

Further research is necessary to elucidate the precise molecular interactions, if any, between this compound and the key protein kinases within the PI3K/Akt/mTOR pathway, such as PI3K, Akt, and mTOR. Such studies would be crucial in determining whether this compound's known cytotoxic effects are mediated, in part, through the modulation of this central cell signaling network.

Other Biochemical Interactions (e.g., protein synthesis, enzyme inhibition)

Beyond its well-documented interference with actin polymerization, this compound and its congeners engage in other significant biochemical interactions, notably the inhibition of protein synthesis and specific enzymes.

Inhibition of Protein Synthesis

Enzyme Inhibition

The ability of this compound and related fungal metabolites to inhibit specific enzymes is another key facet of their biochemical activity. While comprehensive screening of this compound against a wide array of enzymes is not fully reported, studies on compounds from the same Chaetomium genus provide evidence of enzyme-inhibitory capabilities.

For example, a novel benzonaphthyridinedione derivative named chaetominedione, isolated from a marine-derived Chaetomium species, demonstrated significant inhibitory activity against the p56lck tyrosine kinase. researchgate.net Research indicated a 93.6% inhibition of this enzyme at a concentration of 200 μg/ml. researchgate.netdokumen.pub Tyrosine kinases are a critical class of enzymes involved in cellular signaling and are often implicated in cancer progression.

Furthermore, this compound has been evaluated for its bioactivity in various assays, which indirectly points towards interactions with multiple enzyme systems. It has shown antimalarial activity against Plasmodium falciparum and weak antimycobacterial activity against Mycobacterium tuberculosis. dokumen.pub Its cytotoxicity against the NCI-60 human tumor cell line panel further underscores its potent biological effects, which are likely underpinned by the inhibition of multiple key enzymes and cellular processes. dokumen.pub

The table below summarizes some of the reported biological activities of this compound, reflecting its diverse biochemical interactions.

Activity Target/Assay Result Reference
CytotoxicityNCI-60 Human Tumor Cell PanelGI50 = 8.1 μg/mL researchgate.net
AntimalarialPlasmodium falciparumIC50 = 3.7 μg/mL researchgate.net
Protein Synthesis InhibitionHeLa CellsInhibition at 0.02 μg/mL researchgate.net
AntimycobacterialMycobacterium tuberculosisMIC = 200 µg/mL vdoc.pub

Biological Activities and Preclinical Pharmacological Investigations of Chaetochalasin a

Antimicrobial Properties

Chaetochalasin A has been evaluated for its ability to inhibit the growth of pathogenic microbes, including specific fungi and mycobacteria.

The Chaetomium genus, a known source of this compound, produces a wide variety of bioactive compounds. researchgate.netscribd.com Some of these metabolites have demonstrated antifungal properties against pathogens such as Candida albicans. researchgate.netscribd.com However, based on the reviewed scientific literature, specific data detailing the minimum inhibitory concentration (MIC) or direct antifungal efficacy of purified this compound against Candida albicans is not prominently reported.

This compound has been identified as possessing activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net Research indicates that the compound, when isolated from Chaetomium cochliodes, exhibits weak antimycobacterial activity. dokumen.pubscribd.com Specific investigations have reported a range of Minimum Inhibitory Concentration (MIC) values for this compound against M. tuberculosis. vdoc.pub

Table 1: Antimycobacterial Activity of this compound

Explore the reported Minimum Inhibitory Concentration (MIC) values of this compound against the specified pathogen.

CompoundTarget OrganismReported MIC (µg/mL)Citation
This compoundMycobacterium tuberculosis50, 100, 200 vdoc.pub

Antifungal Activity against Specific Pathogens (e.g., Candida albicans)

Antiparasitic Activities

The potential of this compound extends to activity against several protozoan parasites responsible for widespread human diseases.

Significant antiparasitic activity has been documented for this compound against the malaria parasite, Plasmodium falciparum. dokumen.pubscribd.comresearchgate.net Studies have demonstrated its ability to inhibit the growth of the parasite, with a reported 50% inhibitory concentration (IC₅₀) value of 3.7 μg/mL. researchgate.net

Table 2: Antimalarial Activity of this compound

Review the 50% inhibitory concentration (IC₅₀) of this compound against the malaria parasite.

CompoundTarget OrganismReported IC₅₀ (µg/mL)Citation
This compoundPlasmodium falciparum3.7 researchgate.net

Following a review of the available scientific literature, no specific data or studies were found that investigated or reported on the anti-leishmanial activity of this compound against Leishmania infantum.

Based on a review of the scientific literature, there is no available information or reported findings on the activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease.

Anti-Leishmanial Activity (e.g., Leishmania infantum)

Cytotoxic and Anti-proliferative Effects in Cancer Cell Lines and Non-human Models

This compound, a member of the cytochalasan class of fungal metabolites, has demonstrated notable cytotoxic and anti-proliferative properties in various preclinical research settings. These compounds are recognized for their profound effects on cellular mechanics, primarily through their interaction with the actin cytoskeleton, a critical component for cell division, motility, and structural integrity.

Broad-Spectrum Cytotoxicity against Diverse Malignant Cell Lines (e.g., KB, NCI-H187, A549)

This compound and its related compounds have shown cytotoxic activity against a range of human cancer cell lines. While specific IC50 values for this compound against the KB (oral cavity cancer), NCI-H187 (small cell lung cancer), and A549 (non-small cell lung cancer) cell lines are not extensively detailed in the provided search results, the broader class of cytochalasans is known for its potent cytotoxic effects. nih.govresearchgate.netnih.gov For instance, related cytochalasans have demonstrated activity against the A549 cell line. nih.gov The cytotoxicity of these compounds is a common feature across the class, with many derivatives showing the ability to inhibit the growth of various tumor cells. nih.gov

Studies on other natural products and synthetic derivatives have established cytotoxic benchmarks for these cell lines. For example, various compounds have been tested against A549 cells, showing a wide range of IC50 values. nih.govmdpi.comresearchgate.net Similarly, extensive research has been conducted on the KB and NCI-H187 cell lines to identify potent cytotoxic agents. nih.gov The evaluation of this compound's specific potency against these lines remains an area for further detailed investigation.

Compound/ExtractCell LineIC50 ValueCitation
RapanoneA54911.67 µg/mL (48h) mdpi.com
1'-acetoxychavicol acetate (B1210297) (ACA)A54933.22 µM (48h) researchgate.net
Oxime 1cKB~7x more potent than ellipticine nih.gov
Oxime 1cNCI-H1870.014 µM nih.gov
Oxime 2cNCI-H1870.23 µM nih.gov
DoxorubicinPC3>50 µg/mL mdpi.com

Mechanisms of Anti-proliferative Action (e.g., inhibition of proliferation, metastasis)

The primary mechanism of anti-proliferative action for this compound, like other cytochalasans, is the disruption of actin filament dynamics. nih.govchemrxiv.orgnumberanalytics.com Cytochalasans bind to the barbed end of filamentous actin (F-actin), which effectively blocks the polymerization and elongation of these crucial cytoskeletal structures. nih.gov This interference has several downstream consequences for cancer cells:

Inhibition of Cell Division: The actin cytoskeleton is essential for forming the contractile ring during cytokinesis, the final step of cell division. By disrupting actin filaments, cytochalasans inhibit cytokinesis, leading to the formation of large, multinucleated cells and ultimately arresting cell proliferation. nih.gov

Inhibition of Cell Motility and Metastasis: Cell migration, a key process in cancer metastasis, is heavily dependent on the dynamic remodeling of the actin cytoskeleton to form structures like lamellipodia and filopodia. numberanalytics.commdpi.com By inhibiting actin polymerization, cytochalasans can suppress the motility and invasive capabilities of cancer cells, positioning them as potential migrastatic (metastasis-inhibiting) agents. chemrxiv.orgnumberanalytics.com

Induction of Apoptosis: Disruption of the cytoskeleton and arrest of the cell cycle can trigger programmed cell death, or apoptosis. nih.gov Studies have shown that cytochalasans can induce an apoptotic response in various cancer cell lines, which is a desirable mechanism for anticancer agents. nih.govnih.gov

This multifaceted mechanism, centered on the disruption of a fundamental cellular component, allows cytochalasans to exert potent anti-proliferative and potentially anti-metastatic effects.

Investigation in Murine Models (e.g., leukemia, melanoma)

While specific in vivo studies using this compound in murine models of leukemia and melanoma are not detailed in the available search results, extensive research has been conducted on its close congeners, Cytochalasin B and Cytochalasin D. nih.govnih.gov These studies provide a strong rationale for the potential efficacy of this compound in similar models. nih.govmdpi.comfrontiersin.org

Leukemia: In vivo studies demonstrated that both Cytochalasin B and Cytochalasin D significantly increased the life expectancy of mice with P388 leukemia, including a multidrug-resistant variant (P388/ADR). nih.govnih.gov In some cases, treatment led to long-term survival, marking the first demonstration of significant in vivo antitumor activity for these cytochalasans against leukemia. nih.gov The success against a drug-resistant line suggests a novel mechanism of action that can bypass common resistance pathways. nih.gov Murine leukemia models, such as those induced by the MLL-AF9 oncogene, are standard tools for such preclinical investigations. haematologica.orgbiorxiv.org

Melanoma: In vitro experiments have shown that Cytochalasin B is cytotoxic to murine melanoma cell lines, including B16BL6 and B16F10. nih.govnih.gov The B16-F10 murine melanoma model is a widely used and well-characterized system for studying melanoma progression and testing novel therapies. mdpi.comfrontiersin.orgelifesciences.org The demonstrated activity of cytochalasans against these cell lines suggests potential for in vivo efficacy.

These findings in murine models for related compounds highlight the potential of the cytochalasan class, including this compound, as a novel class of chemotherapeutic agents. nih.gov

Other Biological Activities (e.g., Anti-insectan Activity)

Beyond its anticancer potential, this compound has been identified as having other significant biological activities. Notably, it was discovered during bioassay-guided studies as a potent anti-insectan natural product. mold-survivor.com

Specifically, this compound, isolated from the fungus Chaetomium brasiliense, demonstrated anti-insectan activity against Helicoverpa zea, a major agricultural pest commonly known as the corn earworm or American cotton bollworm. mold-survivor.comeuropa.eu This discovery was part of research targeting the genus Chaetomium as a source of natural products that could act as chemical defenses against fungus-feeding insects. mold-survivor.com This activity underscores the diverse biological roles of this compound and suggests its potential application beyond pharmacology, possibly in agriculture as a natural insecticide.

Advanced Research Methodologies and Analytical Approaches in Chaetochalasin a Studies

In Vitro Cellular Assays

Cell-based assays are fundamental in characterizing the effects of Chaetochalasin A on cellular processes. These assays allow for the controlled study of cytotoxicity, morphological changes, and impacts on cell behavior such as motility and division.

Cell Viability and Cytotoxicity Assays (e.g., IC50 determination)

To quantify the cytotoxic potential of this compound, cell viability assays are routinely employed. These assays measure the proportion of viable cells in a population after exposure to the compound. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. nih.gov The determination of IC50 values is essential for comparing the potency of different compounds and understanding their dose-dependent effects on various cell lines. mdpi.com

The process typically involves treating cancer cell lines with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours). mdpi.com Subsequently, the number of viable cells is determined using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining. researchgate.netnih.gov The results are then plotted as a dose-response curve, from which the IC50 value is calculated. Studies on various cytochalasan compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the micromolar (µM) range. nih.govwikipedia.org For instance, research on cytochalasin congeners has revealed varying levels of cytotoxicity against different cell lines, highlighting the importance of the specific chemical structure in determining biological activity. nih.gov

Table 1: Examples of IC50 Values for Cytochalasan Compounds in Various Cell Lines
CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compound---Data not available in provided sources
Cytochalasin BM109cLung Carcinoma3 nih.gov
Cytochalasin BP388/ADRLeukemia~30 nih.gov
Cytochalasin BB16BL6Melanoma~30 nih.gov
Cytochalasin DP388/ADRLeukemia42 nih.gov

Cell Morphology and Cytoskeletal Staining (e.g., Immunofluorescence Microscopy)

This compound and other cytochalasans are known to be potent inhibitors of actin polymerization, a process critical for maintaining cell shape and structure. wikipedia.org The resulting disruption of the actin cytoskeleton leads to profound changes in cell morphology. mdpi.comnih.gov

Immunofluorescence microscopy is a powerful technique used to visualize these effects. Cells are treated with this compound, fixed, and then permeabilized to allow entry of fluorescent probes. mdpi.com The filamentous actin (F-actin) network is typically stained using fluorescently labeled phalloidin, a fungal toxin that binds specifically to F-actin. mdpi.com The cell nucleus is often counterstained with a DNA-binding dye like DAPI (4′,6-diamidino-2-phenylindole). mdpi.com

Under the microscope, untreated cells typically display a well-organized network of actin stress fibers. In contrast, cells treated with effective cytochalasans show a dramatic reorganization of the actin cytoskeleton, characterized by the loss of stress fibers and the formation of dense, asterisk-like F-actin aggregates. mdpi.comnih.gov These morphological alterations can vary in severity depending on the specific cytochalasan and its concentration. mdpi.com This technique provides direct visual evidence of the compound's interaction with its cellular target and the resulting phenotypic changes. researchgate.net

Cell Motility and Migration Assays

Cell migration is a fundamental process that is heavily dependent on the dynamic remodeling of the actin cytoskeleton. frontiersin.org Given that this compound disrupts actin filaments, it is expected to strongly inhibit cell motility. This is investigated using several in vitro assays.

The Wound Healing Assay (or Scratch Assay) is a straightforward method to study collective cell migration. A "scratch" or gap is created in a confluent monolayer of cells. cellomaticsbio.comresearchgate.net The ability of the cells to migrate and close this gap over time is monitored, often through time-lapse microscopy. nih.gov Treatment with an actin polymerization inhibitor like Cytochalasin D has been shown to significantly impede this "healing" process, providing a measure of the compound's anti-migratory effect. cellomaticsbio.com

The Transwell Migration Assay (or Boyden Chamber Assay) is used to assess the chemotactic response of cells. nih.govnih.gov In this setup, cells are placed in an upper chamber, separated from a lower chamber by a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). cellomaticsbio.comnih.gov Cells migrate through the pores towards the chemoattractant. The number of migrated cells is quantified after a set incubation period. This assay can be adapted to study invasion by coating the membrane with an extracellular matrix like Matrigel. frontiersin.org Cytochalasins are used as inhibitors in these assays to quantify their impact on both migration and invasion. cellomaticsbio.com

Cell Cycle Analysis (e.g., Flow Cytometry)

The actin cytoskeleton plays a role not only in maintaining cell shape but also in the process of cell division (cytokinesis). wikipedia.org Furthermore, the integrity of the cytoskeleton is crucial for proper progression through the mitotic phases. Disruption of actin filaments can interfere with critical mitotic events.

Flow cytometry is a common technique for cell cycle analysis. Cells are treated with the compound, harvested, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer can then analyze thousands of cells, generating a histogram that shows the distribution of the cell population in different phases of the cell cycle (G1, S, and G2/M).

Studies using cytochalasin D have shown that disrupting the actin cytoskeleton can lead to defects in mitosis. Specifically, it can inhibit the proper separation and migration of duplicated centrosomes, which is a prerequisite for forming the mitotic spindle. researchgate.net This can cause a delay in the entry into mitosis, which would be observable as an accumulation of cells in the G2/M phase of the cell cycle by flow cytometry.

Apoptosis Detection Assays

By disrupting fundamental cellular processes, this compound can trigger programmed cell death, or apoptosis. wikipedia.org Several assays are available to detect the hallmark features of apoptosis, and it is often recommended to use multiple methods to confirm this mode of cell death. nih.gov

Annexin V Assay: In the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent tag. promega.com By using flow cytometry or fluorescence microscopy, cells that stain positive for fluorescent Annexin V are identified as undergoing early apoptosis.

Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis. sigmaaldrich.com Their activation is a key event in the apoptotic cascade. Assays are available that use a specific peptide substrate for a particular caspase (e.g., caspase-3, the main effector caspase). The substrate is linked to a reporter molecule (colorimetric or fluorometric). When the caspase cleaves the substrate, the reporter is released, generating a detectable signal that is proportional to caspase activity. promega.com

TUNEL Assay: A late-stage event in apoptosis is the fragmentation of DNA by endonucleases. sigmaaldrich.com The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks. biotium.com The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of the DNA fragments. These labeled fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry, identifying cells in the final stages of apoptosis. nih.gov

Biochemical and Biophysical Assays

To understand the molecular mechanism of this compound, it is essential to move from the cellular level to direct studies of its interaction with its target protein, actin. Biochemical and biophysical assays provide quantitative data on this interaction.

Biochemical assays , such as in vitro actin polymerization assays, are used to directly measure the effect of this compound on the assembly of actin filaments. A common method is the pyrene-actin assay . nih.gov In this assay, a small fraction of G-actin (monomeric actin) is labeled with pyrene, a fluorescent probe. The fluorescence of pyrene-actin is significantly enhanced when it is incorporated into an F-actin (filamentous actin) polymer. By monitoring the increase in fluorescence over time, the kinetics of actin polymerization can be followed. The addition of an inhibitor like a cytochalasan will alter the polymerization curve, for example, by reducing the rate of elongation, providing direct evidence of its inhibitory activity. nih.govnih.gov

Biophysical assays are employed to characterize the direct binding between this compound and actin. These techniques can determine binding affinity, kinetics, and thermodynamics. eddc.sgdomainex.co.uk

Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein. The binding of a ligand like this compound can stabilize the actin protein, leading to an increase in its melting temperature. This shift can be monitored using a fluorescent dye that binds to unfolded proteins. evotec.com

MicroScale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding will alter its movement. By labeling one of the binding partners (e.g., actin) with a fluorophore, the binding of this compound can be quantified. evotec.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding of this compound to actin. domainex.co.uk

These advanced methodologies provide a comprehensive framework for investigating the biological and molecular effects of this compound, from its impact on cell fate to the precise mechanics of its interaction with the actin cytoskeleton.

In Vitro Actin Polymerization Assays (e.g., Pyrene-actin assay)

A cornerstone in the study of actin dynamics is the in vitro actin polymerization assay, which allows for the direct observation of actin monomer (G-actin) assembly into filaments (F-actin) under controlled conditions. nih.gov The pyrene-actin assay is a widely used and highly sensitive method for this purpose. nih.govcytoskeleton.com This technique utilizes actin monomers that have been covalently labeled with the fluorescent probe, pyrene. The fluorescence of pyrene-labeled actin is significantly enhanced when it is incorporated into a polymer. nih.govcytoskeleton.com This increase in fluorescence provides a real-time readout of the polymerization process, which typically follows three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase. cytoskeleton.com

Researchers can introduce this compound into this system to observe its effect on the kinetics of actin polymerization. By monitoring the changes in fluorescence over time, one can determine how the compound affects the rates of nucleation and elongation, as well as the final amount of polymerized actin at steady state. cytoskeleton.com This assay is versatile and can be adapted for high-throughput screening in microplate format, making it suitable for identifying and characterizing various compounds that modulate actin dynamics. abcam.com

Table 1: Key Features of the Pyrene-Actin Polymerization Assay

FeatureDescription
Principle Increased fluorescence of pyrene-labeled actin upon incorporation into filaments. nih.govcytoskeleton.com
Measurement Real-time monitoring of fluorescence intensity to track polymerization kinetics. cytoskeleton.com
Phases Observed Lag (nucleation), growth (elongation), and steady-state. cytoskeleton.com
Application Quantifying the effects of proteins or compounds like this compound on actin polymerization and depolymerization. cytoskeleton.comabcam.com
Format Adaptable for cuvette-based fluorometers and high-throughput 96-well plate readers. nih.govabcam.com

Actin Binding Affinity Measurements

To understand the potency and mechanism of action of compounds like this compound, it is crucial to quantify their binding affinity for actin. One common method to determine this is through co-sedimentation assays. nih.gov In this technique, F-actin is incubated with the compound of interest and then subjected to ultracentrifugation. Since F-actin is a large polymer, it will pellet at high speeds. If the compound binds to F-actin, it will be found in the pellet along with the actin filaments. nih.gov By varying the concentration of the compound and quantifying the amount bound to the pelleted actin (often analyzed by SDS-PAGE), a dissociation constant (Kd) can be calculated, which is a measure of binding affinity. nih.govyoutube.com

Studies on related cytochalasins have shown that they can bind with high affinity to the barbed (fast-growing) end of actin filaments. nih.govdoi.org For instance, binding experiments with radiolabeled cytochalasin B revealed high-affinity binding sites on F-actin but not G-actin. nih.govdoi.org Competitive displacement experiments, where different unlabeled cytochalasins compete with the radiolabeled one for binding, have helped to establish the relative binding affinities of various family members, correlating these affinities with their inhibitory effects on actin polymerization. nih.gov

Protein Interaction Studies

The cellular effects of this compound are mediated through its interaction with actin and potentially other actin-binding proteins. Co-sedimentation assays, as described above, are a primary tool for identifying and characterizing direct interactions between a protein of interest and F-actin. nih.govyoutube.com This method can determine if a protein binds to actin filaments and can be used to assess how this interaction might be affected by other factors. nih.gov

Beyond direct binding, understanding the broader protein interaction network is essential. Techniques like co-immunoprecipitation can be employed to investigate whether this compound influences the interaction of actin with its known binding partners within a cellular extract.

Molecular Biology Techniques

To investigate the downstream cellular responses to this compound treatment, researchers employ various molecular biology techniques to analyze changes at the level of gene and protein expression.

Gene Expression Profiling (e.g., RT-qPCR, RNA-seq for target pathway analysis)

Gene expression profiling provides a snapshot of the genes that are actively being transcribed in a cell at a given time. thermofisher.com This is a powerful approach to understand how cells respond to perturbations like treatment with this compound.

Reverse Transcription Quantitative PCR (RT-qPCR): This technique is highly sensitive and specific for quantifying the expression levels of a targeted set of genes. gene-quantification.de It begins with the conversion of messenger RNA (mRNA) from treated and untreated cells into complementary DNA (cDNA), which is then amplified in a quantitative PCR reaction. nih.gov By comparing the levels of specific mRNAs, researchers can determine if this compound upregulates or downregulates genes involved in pathways related to the cytoskeleton, cell cycle, or apoptosis. It is considered a gold standard for validating findings from broader screening methods. thermofisher.comnih.gov

RNA Sequencing (RNA-seq): This is a high-throughput sequencing method that provides a comprehensive and unbiased view of the entire transcriptome of a cell. nih.govcellecta.com Unlike RT-qPCR, RNA-seq does not require prior knowledge of the genes of interest and can identify novel transcripts and alternative splicing events. nih.gov By comparing the transcriptomes of cells treated with this compound to control cells, researchers can identify entire pathways and gene networks that are affected by the compound's disruption of the actin cytoskeleton. thermofisher.com While powerful, results from RNA-seq are often validated using a more targeted approach like RT-qPCR. nih.govnih.gov

Table 2: Comparison of Gene Expression Profiling Techniques

TechniquePrincipleScopeKey Advantage
RT-qPCR Reverse transcription of RNA to cDNA followed by quantitative amplification of specific targets. gene-quantification.denih.govTargeted (few to hundreds of genes)High sensitivity and specificity for quantification. gene-quantification.de
RNA-seq High-throughput sequencing of the entire cDNA population (transcriptome). nih.govcellecta.comGlobal (whole transcriptome)Unbiased discovery of novel transcripts and pathways. thermofisher.comnih.gov

Protein Expression Analysis (e.g., Western Blotting)

To confirm that changes in gene expression translate to changes at the protein level, Western blotting is a widely used technique. nih.govnih.gov This method allows for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate. bio-rad.comd-nb.info

The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the protein of interest. nih.gov The binding of a primary antibody to its target protein is detected using a secondary antibody conjugated to an enzyme or fluorophore, which generates a signal. nih.gov By analyzing the intensity of this signal, researchers can determine the relative abundance of a target protein and see if its expression level changes in response to this compound treatment. bio-rad.com Normalization to a consistently expressed "housekeeping protein" is critical for accurate quantification. thermofisher.com

Computational and Modeling Approaches

Computational methods are increasingly used to complement experimental studies by providing insights into molecular interactions at an atomic level. scielo.org.mx

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, such as actin). scielo.org.mxijpras.com Using the three-dimensional structures of both molecules, docking programs simulate their interaction and calculate a "docking score" that estimates the strength of the binding. bohrium.com These studies can help to visualize how this compound fits into binding pockets on the actin monomer or filament, identify key amino acid residues involved in the interaction, and explain the structural basis for its inhibitory activity. biorxiv.org For example, docking studies can help rationalize why the compound binds preferentially to the barbed end of F-actin. biorxiv.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the behavior of the this compound-actin complex over time. mdpi.com These simulations apply the laws of physics to model the movements and interactions of atoms in the system, providing a dynamic view of how the binding of the compound might alter the conformation and flexibility of the actin protein. mdpi.comespublisher.com This can help to understand, for instance, how this compound stabilizes the actin filament and prevents depolymerization. biorxiv.org

Molecular Docking and Dynamics Simulations for Actin Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target, in this case, actin. These methods provide a detailed view of the binding mode, the key interacting residues, and the conformational changes that occur upon binding.

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively detailed in the available literature, the methodologies are well-established and have been applied to closely related cytochalasans, such as Cytochalasin B (CB) and Cytochalasin D (CD). chemrxiv.orgbiorxiv.org These studies serve as a valuable proxy for understanding how this compound might interact with actin.

Molecular Docking: This technique involves predicting the preferred orientation of a molecule when bound to a second to form a stable complex. For cytochalasans, docking studies are typically performed using a known crystal structure of actin. For instance, in a study of Cytochalasin B, virtual docking was conducted onto a non-polymerizable monomeric G-actin structure (PDB: 3EKU). chemrxiv.orgresearchgate.net The process identifies the binding pocket and the key amino acid residues involved in the interaction. Based on such studies with CB, it was predicted that the amide NH group at N-2 and the hydroxyl group at C-7 are crucial for its activity on actin. chemrxiv.org It is hypothesized that this compound, sharing the core cytochalasan structure, would also engage in hydrogen bonding and hydrophobic interactions within the same binding cleft of actin.

Table 1: Key Aspects of Molecular Modeling Studies on Cytochalasan-Actin Interactions

Methodology Purpose Key Findings for Related Cytochalasans Potential Application to this compound
Molecular Docking Predicts binding orientation and key interactions. Identification of crucial functional groups (e.g., NH at N-2, OH at C-7 in Cytochalasin B) for actin binding. chemrxiv.org Prediction of specific hydrogen bonds and hydrophobic interactions between this compound and the actin binding pocket.
Molecular Dynamics Simulations Analyzes the dynamic behavior and stability of the complex. Elucidation of how cytochalasans can stabilize the F-actin structure and prevent depolymerization. biorxiv.org Understanding the conformational changes in both this compound and actin upon binding and the stability of the complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. huggingface.co These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs.

A QSAR model is typically expressed as an equation: Activity = f (physicochemical properties and/or structural properties) + error huggingface.co

The predictors in a QSAR model consist of physicochemical properties or theoretical molecular descriptors. huggingface.co For this compound and its analogs, these descriptors could include:

Hydrophobic properties: Such as the partition coefficient (logP), which is crucial for crossing cell membranes. sips.org.in

Electronic properties: Described by parameters like the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent. sips.org.in

Steric properties: Related to the size and shape of the molecule and its substituents.

Preclinical In Vivo Model Systems (Non-human)

Preclinical in vivo studies in non-human model systems are essential for evaluating the biological effects, efficacy, and pharmacokinetic properties of a compound before it can be considered for human trials. pharmaron.com These studies are typically conducted in animal models, with rodents being the most common choice. nih.gov

For compounds like this compound that target fundamental cellular processes such as actin polymerization, a variety of in vivo models can be employed depending on the therapeutic area of interest. Although specific in vivo studies for this compound were not detailed in the search results, studies on other cytochalasans provide a framework for the types of models that would be relevant.

Commonly Used Animal Models in Preclinical Research:

Rodents (Mice and Rats): These are the most frequently used models due to their genetic similarity to humans, relatively low cost, and ease of handling. nih.gov They are used in a wide range of disease models, including oncology, inflammation, and infectious diseases. atlantic-bone-screen.com For instance, murine models have been used to evaluate the anticancer activity of Cytochalasin B and Cytochalasin D against lung carcinoma and melanoma. chemrxiv.org

Rabbits: Often used for studies involving bone repair and biomaterial implantation. nih.govatlantic-bone-screen.com

Pigs (including Minipigs): Their physiological similarities to humans make them a suitable choice for certain studies, particularly in toxicology and lactation studies. nih.govmdpi.com

Non-human Primates: Used in select cases for regulatory toxicology studies due to their close phylogenetic relationship to humans. mdpi.com

Table 2: Examples of Preclinical In Vivo Models for Cytochalasan Research

Animal Model Therapeutic Area/Application Example from Related Compounds Relevance for this compound Studies
Murine Models (Mice) Oncology Evaluation of Cytochalasin B and D against M109 lung carcinoma and B16 melanoma. Assessing the potential anti-cancer efficacy of this compound in various tumor models.
Murine Models (Rats) Toxicology Acute toxicity studies of chaetoglobosin A. Determining the toxicological profile of this compound.
Rabbit Models Bone Regeneration General model for biomaterial implantation studies. nih.govatlantic-bone-screen.com Investigating the effects of this compound on bone-related cells and tissue regeneration.

The selection of an appropriate animal model is a critical step in the preclinical evaluation of this compound and would be guided by the specific research question and therapeutic indication being investigated. nih.gov

Current Research Landscape and Future Directions for Chaetochalasin a

Challenges in Chaetochalasin A Research

The advancement of research into this compound is met with several significant obstacles, primarily concerning its availability and inherent instability. As a complex natural product, its isolation from fungal sources is often low-yielding, which impedes the ability to conduct extensive biological and preclinical evaluations.

The chemical synthesis of this compound presents a formidable challenge due to its intricate stereochemistry and unique pentacyclic structure. nih.gov Efforts toward its total synthesis have been explored, but these processes are often complicated by issues such as the isomerization of double bonds within key intermediates, leading to the formation of multiple, difficult-to-separate products. rsc.orgrsc.org Specifically, the synthesis has encountered facile geometrical isomerization of the (14E)-trisubstituted and (2Z)-double-bonds. rsc.org These synthetic complexities contribute to the limited supply of pure this compound for research purposes.

Furthermore, the stability of the molecule itself can be a concern, potentially affecting its storage and handling for experimental use. The tendency for isomerization not only complicates synthesis but may also impact the compound's biological activity and the reproducibility of experimental results. rsc.org Overcoming these supply and stability issues is crucial for unlocking the full therapeutic and scientific potential of this compound.

Potential as a Biochemical Tool for Cytoskeletal Research

This compound, like other members of the cytochalasan family, holds significant promise as a biochemical tool for investigating the dynamics of the cytoskeleton. The cytoskeleton, a complex network of protein filaments including actin, is fundamental to numerous cellular processes such as maintaining cell shape, enabling movement, and facilitating intracellular transport. stanford.edunih.gov

Cytochalasans are known for their ability to interact with and disrupt the actin cytoskeleton. mdpi.com This property makes them invaluable for studying the roles of actin in various cellular functions. By observing the effects of these compounds, researchers can gain insights into the mechanisms of cell migration, division, and morphology changes. nih.govmdpi.com The ability to perturb the actin cytoskeleton in a controlled manner is essential for understanding its function under both normal and pathological conditions, such as in cancer, where cytoskeletal misregulation contributes to tumor cell invasion. stanford.edu

While the broader class of cytochalasans has been utilized in this capacity, the unique structural features of this compound may offer distinct advantages or a different spectrum of activity. Further research is needed to fully characterize its specific interactions with actin and to establish it as a standard tool in the arsenal (B13267) of cell biologists studying cytoskeletal dynamics. The development of new tools to precisely perturb the cytoskeleton is an active area of research, highlighting the potential value of novel compounds like this compound. stanford.edu

Exploration of New Biological Activities and Therapeutic Applications (Preclinical)

Preclinical studies form a critical bridge between the discovery of a new compound and its potential use in human therapy. criver.comtexilajournal.com This stage involves extensive testing in cellular and animal models to evaluate efficacy and safety before any human trials can begin. texilajournal.commdpi.com For a compound like this compound, this phase is crucial for exploring its full therapeutic potential beyond its known activities.

While initially identified for its antimicrobial and cytotoxic effects researchgate.net, recent interest has re-emerged in the therapeutic potential of cytochalasans for various diseases, including cancer and viral infections. mdpi.com The unique structure of this compound, featuring a distinctive pentacyclic system, suggests it may possess novel biological activities. nih.govnih.gov Preclinical research is essential to uncover these activities and to determine if the compound has a favorable profile for further development. This includes assessing its pharmacokinetics, pharmacodynamics, and potential toxicities. nih.govresearchgate.net

For example, a related compound, chaetoglobosin E, has been identified as a new type of ferroptosis inducer, a form of programmed cell death, suggesting its potential as a molecular tool in cancer research. x-mol.netnih.gov This finding opens the door to investigating whether this compound or its derivatives might have similar or other novel mechanisms of action against cancer cells. The exploration of new therapeutic applications for this compound is an active area of preclinical research, with the goal of identifying promising lead compounds for future drug development. criver.com

Advanced Synthetic Biology Approaches for Sustainable Production

The limited supply of this compound from natural sources and the complexities of its chemical synthesis highlight the need for more sustainable and efficient production methods. Advanced synthetic biology offers a promising solution to this challenge. nih.gov This field involves the engineering of microorganisms to produce valuable chemicals, a process that can be more cost-effective and scalable than traditional methods. nih.govphdcourses.dk

Synthetic biology approaches could be applied to engineer host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound. nih.gov This would involve identifying and transferring the biosynthetic gene cluster responsible for its production from the native fungal producer into a more tractable host. nih.gov By optimizing the metabolic pathways and gene expression in the engineered microbe, it may be possible to significantly increase the yield of this compound. nih.govwur.nl

Key strategies in synthetic biology that could be employed include:

Pathway Engineering: Modifying existing metabolic pathways or introducing new ones to increase the supply of precursors for this compound synthesis. nih.gov

Enzyme Engineering: Improving the efficiency of the enzymes involved in the biosynthetic pathway. phdcourses.dk

Host Strain Optimization: Developing robust microbial strains that are well-suited for industrial-scale fermentation. phdcourses.dk

These approaches have the potential to revolutionize the production of complex natural products like this compound, making them more accessible for research and potential therapeutic use. nih.govnih.gov

Discovery of Novel this compound-Producing Organisms and Related Metabolites

The search for new sources of bioactive compounds is a continuous effort in drug discovery. Fungi, in particular, are a rich source of novel secondary metabolites with diverse biological activities. mdpi-res.comresearchgate.net The discovery of new organisms that produce this compound, or structurally related compounds, could provide alternative sources for this valuable molecule and lead to the identification of new chemical entities with unique properties.

Recent research has demonstrated that exploring unique environments, such as marine habitats or the gut of insects, can lead to the isolation of fungi that produce novel cytochalasans. nih.govmdpi-res.com For instance, new aspochalasins were discovered from a fungus isolated from a marine isopod. nih.gov Similarly, endophytic fungi, which live within plant tissues, are another promising source of new bioactive compounds. x-mol.netnih.gov A recent study on an endophytic Chaetomium species led to the isolation of several new chaetoglobosin-type alkaloids, including novel chaetochalasins. x-mol.netnih.gov

Furthermore, the application of modern analytical techniques, such as LC-MS/MS and molecular networking, can facilitate the rapid identification of known and novel metabolites in fungal extracts. mdpi.com The "one strain, many compounds" (OSMAC) approach, which involves varying culture conditions to induce the production of different secondary metabolites, has also proven effective in discovering novel compounds from a single fungal strain. nih.govresearchgate.net These strategies, combined with the exploration of diverse and underexplored ecological niches, are likely to lead to the discovery of new this compound-producing organisms and a wealth of related, potentially bioactive, metabolites. mdpi.comnih.gov

Q & A

What experimental methodologies are recommended for isolating Chaetochalasin A from fungal sources?

This compound isolation typically involves fungal fermentation, solvent extraction (e.g., ethyl acetate or methanol), and chromatographic purification. Key steps include:

  • Fermentation Optimization : Adjust parameters like pH, temperature, and nutrient composition to maximize yield .
  • Column Chromatography : Use silica gel or reverse-phase HPLC for fractionation, monitored by TLC or LC-MS .
  • Purity Validation : Confirm purity via NMR (e.g., 1^1H and 13^13C spectra) and high-resolution mass spectrometry (HRMS) .

Advanced Consideration : Address co-elution challenges with structurally similar metabolites by employing orthogonal separation techniques (e.g., size-exclusion chromatography) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Bioassays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and cytotoxicity protocols (e.g., MTT assay) .
  • Batch Consistency : Validate compound purity across batches via LC-MS and NMR .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables like solvent effects .

Advanced Consideration : Investigate structure-activity relationships (SAR) through synthetic analogs to isolate bioactivity drivers .

What are the key challenges in structural elucidation of this compound derivatives?

Complex stereochemistry and low natural abundance pose challenges. Methodological approaches include:

  • Advanced NMR Techniques : Use 2D NMR (COSY, NOESY, HMBC) to assign stereocenters and confirm ring systems .
  • X-ray Crystallography : Co-crystallize with heavy atoms or analogs for unambiguous structural determination .
  • Computational Modeling : Apply density functional theory (DFT) to predict NMR shifts and validate experimental data .

Advanced Consideration : Address spectral overlap in crowded regions (e.g., aromatic protons) by isotopic labeling or selective excitation pulses .

How should researchers design studies to investigate this compound’s mechanism of action in cytoskeletal disruption?

A robust experimental framework includes:

  • Cellular Imaging : Use confocal microscopy with fluorescent probes (e.g., phalloidin-FITC for actin visualization) .
  • Biochemical Assays : Measure actin polymerization rates via pyrene-actin assays under varying this compound concentrations .
  • Gene Expression Profiling : Apply RNA-seq to identify downstream targets affected by cytoskeletal changes .

Advanced Consideration : Combine CRISPR/Cas9 knockout models (e.g., actin-binding protein mutants) to isolate specific pathways .

What analytical methods are critical for quantifying this compound in complex biological matrices?

Sensitive quantification requires:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) with deuterated internal standards to minimize matrix effects .
  • Calibration Curves : Validate linearity (R2^2 > 0.99) across expected concentration ranges .
  • Recovery Studies : Assess extraction efficiency (>80%) from plasma or tissue homogenates via spiked controls .

Advanced Consideration : Optimize ion suppression mitigation using post-column infusion or alternative ionization sources (e.g., ESI vs. APCI) .

How can researchers address reproducibility issues in this compound’s in vivo pharmacological studies?

Reproducibility hinges on:

  • Animal Model Standardization : Use genetically homogeneous strains (e.g., C57BL/6 mice) and controlled housing conditions .
  • Dose Optimization : Conduct pharmacokinetic studies (e.g., AUC, Cmax_{max}) to define therapeutic windows .
  • Blinded Experiments : Implement randomization and blinding to reduce bias in outcome assessments .

Advanced Consideration : Integrate metabolomics to correlate in vivo efficacy with metabolite stability .

What strategies are effective for synthesizing this compound analogs with enhanced bioactivity?

Synthetic approaches include:

  • Modular Synthesis : Focus on modifying the polyketide chain or macrocyclic ring while preserving core pharmacophores .
  • Enzymatic Engineering : Employ heterologous expression in Aspergillus or Streptomyces to generate novel analogs .
  • High-Throughput Screening : Use fragment-based libraries to identify substituents enhancing target affinity .

Advanced Consideration : Apply machine learning to predict synthetic feasibility and bioactivity of proposed analogs .

How should conflicting data on this compound’s cytotoxicity thresholds be reconciled?

Reconcile discrepancies by:

  • Dose-Response Curves : Generate IC50_{50} values across multiple cell lines using standardized protocols .
  • Meta-Regression : Analyze covariates (e.g., exposure time, serum concentration) across studies .
  • Mechanistic Studies : Differentiate apoptotic vs. necrotic cell death via flow cytometry (Annexin V/PI staining) .

Advanced Consideration : Explore tissue-specific toxicity using 3D organoid models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.